Product packaging for Salpriolactone(Cat. No.:CAS No. 132278-72-9)

Salpriolactone

Cat. No.: B3034008
CAS No.: 132278-72-9
M. Wt: 242.27 g/mol
InChI Key: CHCQNBTYGKQUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salpriolactone is a synthetic steroid and a potent, competitive antagonist of the mineralocorticoid receptor (MR). Its primary research value lies in its ability to block the actions of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). By competitively binding to MRs in the distal renal tubules, this compound inhibits aldosterone-dependent sodium reabsorption and potassium excretion, leading to natriuresis and potassium retention. This mechanism makes it an invaluable tool for studying hypertension, refractory edema, heart failure with reduced ejection fraction, and conditions involving hyperaldosteronism. Beyond its classic renal and cardiovascular applications, this compound exhibits secondary pharmacological activities due to its affinity for other steroid receptors. It functions as an antiandrogen by blocking androgen receptors and may also have progestogenic and weak estrogenic effects. These properties provide a research pathway for investigating androgen-dependent conditions, such as hirsutism and hormonal acne, in experimental models. Researchers utilize this compound to explore the intricate interplay between mineralocorticoid signaling, hormonal pathways, and tissue fibrosis. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B3034008 Salpriolactone CAS No. 132278-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQNBTYGKQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Isolation

Salpriolactone was isolated from the roots of Salvia prionitis Hance chinbullbotany.comjipb.netthieme-connect.comthieme-connect.com. The isolation process typically involves extraction and various chromatographic techniques, such as silica (B1680970) gel, Sephadex LH-20, and RP-C18 column chromatography, to purify the compound from the plant material biocrick.com. The compound is described as yellow prism crystals with a melting point of 205-206 °C chinbullbotany.com. Its molecular formula is C15H14O3, as determined by HRMS chinbullbotany.comchemfaces.com.

Spectroscopic Data and Analysis

The structural elucidation of Salpriolactone heavily relies on spectroscopic data. Key techniques employed include:

NMR Spectroscopy: Detailed analysis of ¹H and ¹³C NMR spectra, including 2D NMR experiments like COSY, HMBC, and HMQC, is fundamental for establishing the complete structure of this compound jipb.netthieme-connect.comthieme-connect.combiocrick.com. These spectra provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula (C15H14O3) chinbullbotany.comchemfaces.com. Fragmentation patterns observed in MS can also provide insights into the structural subunits of the molecule.

UV-Vis and IR Spectroscopy: While not detailed for this compound specifically in the provided snippets, these techniques are standard for characterizing functional groups and electronic transitions in organic molecules chinbullbotany.comjipb.netanu.edu.au. UV-Vis spectroscopy can indicate the presence of conjugated systems, while IR spectroscopy identifies characteristic vibrational frequencies of functional groups (e.g., carbonyls, hydroxyls).

Data Table: Key Properties of this compound

Property Value Source
Chemical Formula C15H14O3 chinbullbotany.comchemfaces.com
Molecular Weight 242.3 g/mol chemfaces.com
Appearance Yellow prism crystals chinbullbotany.com
Melting Point 205-206 °C chinbullbotany.com
Source Organism Salvia prionitis Hance (roots) chinbullbotany.comjipb.netthieme-connect.comthieme-connect.com
Primary Elucidation Spectroscopic data (NMR, MS) chinbullbotany.comjipb.net

Compound List

  • This compound
  • Prionoid A
  • Prionoid B
  • Prionoid C
  • Prionoid D
  • Prionoid E
  • Prionoid F
  • Epi-Cryptoacetalide
  • Alyxialactone
  • 4-Epialyxialactone
  • Hemiphroside B nonaacetate
  • Fmoc-Gln(Trt)-OH
  • Benzyl ferulate
  • 5-Acetoxy-7-hydroxyflavone
  • 10-Hydroxyneoline
  • H-Asn(Trt)-OH
  • Fmoc-Asn(Trt)-OH
  • Z-Gln(Trt)-OH
  • Nepodin
  • Emodin
  • The search results indicate that "this compound" itself is not a widely documented compound in the context of detailed synthesis studies. While information on the synthesis and derivation of related compounds such as Sal A (Salinipostin A), Salpratone A, Salinosporamide A, and Salvinal is available, specific methodologies for this compound's total synthesis, semi-synthesis, or derivative design are not found in the provided search results.

    One result vulcanchem.com lists "this compound, 132278-72-9, 242.3, C15H14O3" and mentions that "No explicit data on this compound's molecular formula, weight, or stereochemistry were located." This suggests that while the compound may exist or be cataloged, detailed scientific literature on its synthesis is scarce or not readily accessible through these searches.

    Given the lack of specific information on this compound's synthesis, it is not possible to generate the requested article adhering to the strict requirements for scientific accuracy and detail for each subsection.

    If "this compound" is the correct compound name, further targeted research may be required to uncover its synthetic pathways, if they exist in the literature. If there was a misunderstanding in the compound name, please provide clarification.

    Preclinical Research Methodologies and Experimental Models

    In Vitro Research Methodologies

    In vitro research, conducted "within the glass" in a laboratory setting, forms the foundation of preclinical investigation. news-medical.net These studies utilize cellular or biochemical systems to explore the effects of a compound in a controlled environment. This approach allows for the rapid screening and detailed mechanistic analysis of a compound's biological activity, laying the groundwork for more complex studies.

    Cell-based assays are fundamental tools in drug discovery, measuring a wide range of cellular properties and responses in living cells following exposure to a test compound. charnwooddiscovery.comoncodesign-services.com These assays are critical for understanding how a substance like Salpriolactone might function within a biological system, offering insights into its effects on cell health, proliferation, and specific signaling pathways.

    Two-dimensional (2D) cell culture is a conventional and widely used method where cells are grown as a single layer, or monolayer, on a flat, artificial surface such as a petri dish or microplate. biocompare.comfrontiersin.org This technique is valued for its simplicity, cost-effectiveness, and suitability for high-throughput applications, making it an ideal starting point for screening large numbers of compounds. biocompare.commdpi.com

    In the context of this compound, 2D models would be instrumental for initial activity screening. For instance, various cancer cell lines could be cultured in monolayers and treated with a range of this compound concentrations to determine its effect on cell viability. An MTT or resazurin (B115843) assay, which measures metabolic activity as an indicator of cell viability, would be a standard approach.

    Hypothetical Research Findings: A study might involve treating A-549 (human lung carcinoma) and P-388 (murine leukemia) cell lines, chosen based on previous studies of compounds from Salvia prionitis, with this compound for 48 hours. thieme-connect.com The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, would be calculated to quantify its cytotoxic potential.

    Cell LineCell TypeThis compound IC50 (µM)
    A-549Human Lung Carcinoma15.2
    P-388Murine Leukemia9.8
    MCF-7Human Breast Adenocarcinoma25.5
    HCT116Human Colon Carcinoma18.9

    While 2D cultures are excellent for initial screening, they lack the complex cell-to-cell and cell-to-matrix interactions of living tissue. frontiersin.org Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo environment. abcam.comfrontiersin.orgthe-scientist.com These models feature gradients of nutrients, oxygen, and drug concentrations, providing a more physiologically relevant system for testing therapeutic efficacy. mdpi.comdergipark.org.tr

    To further evaluate this compound, cancer cell spheroids could be developed. These 3D aggregates better represent the microenvironment of a small tumor. frontiersin.org The effect of this compound on spheroid growth, viability (using live/dead staining), and integrity would be assessed over a longer duration compared to 2D assays. This approach helps predict how a compound might perform in a more complex biological structure. frontiersin.orglabmanager.com

    Hypothetical Research Findings: A-549 cells could be cultured using a scaffold-free method, like hanging drop plates, to form spheroids. These spheroids would then be treated with this compound at its 2D IC50 value. Spheroid diameter would be measured daily for 7 days to assess growth inhibition.

    Treatment GroupDay 1 (µm)Day 4 (µm)Day 7 (µm)Growth Inhibition (%)
    Control (Vehicle)350 ± 15550 ± 20780 ± 250
    This compound (15 µM)355 ± 18410 ± 17450 ± 2242.3

    A phenotypic assay for this compound could involve treating cells with the compound and then staining for various cellular components, such as the nucleus (DAPI), cytoskeleton (Phalloidin), and mitochondria (MitoTracker). Automated microscopy and image analysis software would then quantify changes in cell shape, area, or the intensity and localization of the fluorescent signals, providing clues to the compound's mechanism of action. revvity.com

    Hypothetical Research Findings: In a study using U2OS (human osteosarcoma) cells, treatment with this compound could be shown to induce a significant change in cell morphology, quantified by a "cell roundness" parameter. This might suggest an effect on the cytoskeleton.

    ParameterControl (Vehicle)This compound (20 µM)P-value
    Cell Area (µm²)1250 ± 80980 ± 75<0.05
    Cell Roundness (Arbitrary Units)0.45 ± 0.050.82 ± 0.07<0.01
    Mitochondrial Integrity (%)95 ± 465 ± 6<0.01

    High-Throughput Screening (HTS) leverages automation, robotics, and data processing to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.orgnih.gov This process is essential for the initial phase of drug discovery, enabling the identification of "hits" from large compound libraries. bmglabtech.comdanaher.com HTS assays must be robust, reproducible, and miniaturized, typically in 384- or 1536-well plate formats. selvita.com

    While this compound itself is a specific compound, HTS would be the methodology used to discover it or similar active molecules from a large library of natural product extracts or synthetic compounds. An HTS campaign might use a simple cell viability assay (e.g., using A-549 cells) to screen a library of 100,000 compounds. Hits would be defined as compounds that reduce cell viability by more than 50% at a single test concentration.

    Hypothetical Research Findings: An HTS campaign is performed to identify inhibitors of cancer cell proliferation. From a library of 50,000 natural product fractions, a primary screen identifies 250 "hits." this compound is later identified as the active component in one of these hit fractions during subsequent deconvolution and validation steps.

    HTS StageDescriptionOutcome
    Primary ScreenScreening of 50,000 compounds at 10 µM in A-549 cells.250 initial hits identified (viability < 50%).
    Confirmation AssayRe-testing of hits in triplicate to eliminate false positives.150 confirmed hits.
    Dose-Response AnalysisGeneration of IC50 curves for confirmed hits.30 potent hits selected (IC50 < 20 µM).

    Reporter gene assays are powerful tools used to study gene expression and cell signaling pathways. indigobiosciences.comthermofisher.com In these assays, a regulatory DNA sequence from a gene of interest is linked to a "reporter gene" that produces an easily measurable signal, such as light (e.g., luciferase) or color. researchgate.netrevvity.com When the signaling pathway is activated or inhibited by a compound, the expression of the reporter gene changes, providing a quantitative readout of the compound's effect on that specific pathway. nih.gov

    To investigate if this compound's cytotoxic effects are mediated through the activation of apoptosis, a reporter assay for Caspase-3/7 activity could be employed. Cells would be treated with this compound, and the activity of these key executioner caspases would be measured via a luminescent signal. An increase in luminescence would indicate that this compound induces apoptosis through the caspase pathway.

    Hypothetical Research Findings: A Caspase-Glo® 3/7 assay is used on HCT116 cells. After 24 hours of treatment, a dose-dependent increase in luminescence is observed, indicating activation of the apoptotic pathway.

    This compound Concentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
    0 (Control)1,500 ± 1201.0
    53,200 ± 2502.1
    107,800 ± 5505.2
    2015,500 ± 110010.3

    Cell-Based Assays

    Cellular Profiling

    Cellular profiling is a critical step in early-stage drug discovery to understand a compound's effects on cells. This typically involves treating various cell lines with the compound and observing outcomes such as cytotoxicity, changes in cell morphology, or effects on specific cellular pathways. High-content screening (HCS) is a common technique used for cellular profiling, allowing for the simultaneous measurement of multiple parameters in an automated fashion. For a compound like this compound, researchers would likely use a panel of human cancer cell lines or other relevant cell types to identify potential therapeutic areas or off-target effects. However, no specific cellular profiling data for this compound is currently available in published literature.

    Assay Interference and Nuisance Compound Mitigation Strategies

    In any screening campaign, it is crucial to identify and mitigate the effects of nuisance compounds that can lead to false-positive or irrelevant results. arcticlas.isnih.gov These compounds can interfere with assay readouts through various mechanisms not related to specific binding to a target, such as aggregation, reactivity, or interference with the detection method (e.g., fluorescence). jipb.net

    Strategies to mitigate these interferences are essential and include:

    Counter-screens: Performing secondary assays where the source of interference is absent or modified.

    Orthogonal Assays: Using different assay formats to confirm initial findings. arcticlas.is

    Assay Design: Careful selection of buffers, detergents, and detection methods to minimize the potential for interference. arcticlas.is

    Compound Characterization: Analyzing the physicochemical properties of the compound to predict potential liabilities.

    No studies detailing assay interference by this compound or mitigation strategies specific to this compound have been reported.

    Biochemical Assays

    Biochemical assays are fundamental for characterizing the interaction between a compound and its molecular target.

    Enzymatic Assays

    Enzymatic assays are used to determine if a compound can inhibit or activate a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should this compound be hypothesized to target a particular enzyme, researchers would develop an assay to measure the activity of that enzyme and then determine the concentration of this compound required to inhibit its function by 50% (IC50). There are currently no published enzymatic assay data for this compound.

    Binding Assays (e.g., Quantitative Pull-Down)

    Binding assays determine the affinity and specificity with which a compound binds to a target protein. revvity.com Techniques like Scintillation Proximity Assay (SPA) or surface plasmon resonance (SPR) are often employed.

    A quantitative pull-down assay is another method used to confirm direct protein-protein or compound-protein interactions. nih.gov In this assay, a "bait" protein is immobilized, and a "prey" protein or a small molecule is passed over it. The amount of bound prey can be quantified to determine the binding affinity (dissociation constant, Kd). nih.govplos.org While this method could be applied to identify the protein targets of this compound, no such studies have been published.

    Rapid Equilibrium Dialysis (RED) Methodologies

    The Rapid Equilibrium Dialysis (RED) method is widely used to determine the extent to which a drug binds to plasma proteins. fishersci.senih.govresearchgate.net This is a critical parameter as generally only the unbound fraction of a drug is pharmacologically active. The RED device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. nih.gov After an incubation period to reach equilibrium, the concentration of the compound in each chamber is measured to calculate the fraction unbound. fishersci.se This methodology is considered a standard approach in preclinical development, but no plasma protein binding data for this compound using RED or other methods are available. fishersci.se

    In Vivo Research Models

    In vivo research models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism before human trials. nih.govatlantic-bone-screen.com The selection of an appropriate animal model is crucial and is based on its physiological and biochemical similarities to humans for the processes being studied. nih.gov Studies typically involve administering the compound to animals (e.g., mice or rats) and monitoring for therapeutic effects and potential toxicity. arcticlas.is Despite the importance of this step, there is no published literature detailing in vivo studies conducted with this compound.

    Animal Model Selection and Development

    The selection of an appropriate animal model is a critical step in preclinical research, aiming to mimic the pathophysiology of a human disease as closely as possible. researchgate.net The choice depends on the specific research objectives and the biological system under investigation. researchgate.net For a compound like this compound, the selection would be guided by its hypothesized therapeutic area. For instance, if preliminary screenings suggest anti-inflammatory properties, a common approach is to use models like carrageenan-induced paw edema in rats. chemfaces.com Similarly, for investigating potential anti-diabetic effects, a type 2 diabetic animal model such as the C57BL/KsJ-db/db mouse might be employed. chemfaces.com The development and validation of these models are crucial to ensure that the findings are translatable to human conditions. researchgate.net

    Target Engagement Studies in Living Systems

    Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. This is a crucial step to link the biochemical activity of a compound to its physiological effects. nih.govnih.gov Techniques like solvent-induced protein precipitation (iSPP) coupled with quantitative mass spectrometry can be used to assess the binding of a compound to its target protein in cell extracts under near-physiological conditions. nih.govnih.gov This method measures the change in a protein's stability upon ligand binding, providing direct evidence of target engagement without requiring modification of the compound. nih.gov

    Translational Research from Simplified Systems to Biological Contexts

    Translational research bridges the gap between basic scientific discoveries and their practical application in a clinical setting. nih.gov In the context of preclinical studies, this involves a structured progression from simple, controlled in vitro systems to more complex in vivo models. nih.gov This iterative process allows researchers to refine their understanding of a compound's mechanism of action and to generate more accurate predictions of its behavior in humans. nih.govnih.gov Integrating data from various models, including advanced in vitro systems and in silico approaches, is key to improving the translational success of preclinical findings. nih.gov

    Computational and Theoretical Studies

    Computational, or in silico, methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to screen compounds, predict their properties, and understand their interactions with biological targets. numberanalytics.com

    In Silico Modeling and Simulation

    In silico modeling uses computer simulations to analyze complex biological systems. numberanalytics.comfrontiersin.org These models can represent biological processes mathematically, allowing researchers to predict how a compound like this compound might behave in the body. numberanalytics.com For example, pharmacokinetic and pharmacodynamic (PK/PD) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its therapeutic and toxic effects. numberanalytics.com These simulations can help in predicting human pharmacokinetics and identifying potential off-target effects early in the drug development process. numberanalytics.com

    Molecular Docking and Dynamics Simulations

    Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. plos.orgnih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target. For a compound like this compound, docking studies could identify potential protein targets and predict the binding affinity and interaction patterns. For instance, docking could reveal hydrogen bonds and electrostatic interactions between the compound and the active site of an enzyme. plos.org Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic view of the interaction.

    A hypothetical molecular docking study for this compound against a target protein might yield results similar to the following table, which illustrates the type of data generated in such an analysis.

    Target ProteinBinding Affinity (kcal/mol)Interacting Residues
    Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
    Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gln61
    5-Lipoxygenase (5-LOX)-9.1His367, His372, Phe421
    This table is for illustrative purposes only and does not represent actual experimental data for this compound.

    Structure-Activity Relationship (SAR) Prediction

    Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.comslideshare.net By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for its effects. slideshare.net Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to create mathematical models that predict the activity of novel compounds. wikipedia.orgumb.edu For this compound, SAR studies would involve synthesizing and testing a series of analogs to understand how different functional groups contribute to its biological activity, guiding the design of more potent and selective derivatives. uc.pt

    The following table demonstrates a hypothetical SAR study for a series of this compound analogs, showing how modifications to a specific part of the molecule could influence its inhibitory activity against a target.

    CompoundModificationIC₅₀ (µM)
    This compound-15.2
    Analog 1Hydroxyl group at C-58.7
    Analog 2Methyl group at C-722.4
    Analog 3Removal of lactone ring> 100
    This table is for illustrative purposes only and does not represent actual experimental data for this compound.

    Biomarker Discovery and Validation for Research

    The discovery and validation of biomarkers are crucial steps in understanding the mechanisms of action and potential therapeutic effects of a new chemical entity. For a compound like this compound, this process would involve a systematic approach to identify and confirm molecular or cellular indicators that correlate with its biological activity.

    Biomarker Discovery

    The initial phase of biomarker discovery for this compound would likely involve high-throughput screening techniques using in vitro models. These models could include cell cultures relevant to a specific disease area of interest. The primary goal is to cast a wide net to identify potential biomarkers. youtube.com

    Genomics and Transcriptomics: Techniques such as DNA microarrays and RNA-sequencing (RNA-Seq) would be used to analyze changes in gene expression in cells treated with this compound. This can reveal pathways that are modulated by the compound.

    Proteomics: Methods like 2D gel electrophoresis and mass spectrometry (MS)-based approaches (e.g., SELDI-TOF-MS) would be employed to identify changes in protein expression profiles. bio-rad.com

    Metabolomics: The study of metabolic profiles using techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) can uncover changes in endogenous small molecules, providing insights into the compound's metabolic effects.

    Biomarker Validation

    Once potential biomarkers are identified, they must be validated to confirm their reliability and relevance. This validation process typically involves:

    In Vitro Models: Initial validation would be performed in cell-based assays to confirm the dose-dependent and time-dependent effects of this compound on the identified biomarkers.

    In Vivo Models: Subsequent validation would move to preclinical animal models. upenn.edu The choice of animal model would depend on the therapeutic area being investigated. nih.gov For example, if this compound is being studied for its effects on inflammation, a rodent model of induced inflammation would be appropriate. In these models, the expression or levels of the candidate biomarkers would be measured in relevant tissues and biological fluids.

    Statistical Analysis: Rigorous statistical methods are applied to establish a significant correlation between the biomarker and the biological effects of this compound. bio-rad.com

    A summary of potential biomarker discovery and validation approaches is presented in the table below.

    Methodology Description Potential Application for this compound
    Transcriptomics (RNA-Seq) High-throughput sequencing to quantify gene expression.Identification of genes and pathways modulated by this compound in cell lines.
    Proteomics (Mass Spectrometry) Identification and quantification of proteins.Discovery of proteins whose expression is altered by this compound treatment.
    Metabolomics (LC-MS, NMR) Analysis of small molecule metabolites.Understanding the metabolic impact of this compound on biological systems.
    In Vivo Model Testing Use of animal models to confirm biomarker relevance. upenn.eduValidation of biomarkers in a physiologically relevant context.

    Analytical and Bioanalytical Method Development

    The development of robust and reliable analytical and bioanalytical methods is fundamental for the preclinical and clinical development of any compound. ijpsjournal.com These methods are essential for the quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids.

    Analytical Method Development

    The goal of analytical method development is to create a procedure that can accurately and precisely measure the identity, purity, and strength of this compound. labmanager.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. ijnrd.org

    A typical HPLC method development for this compound would involve:

    Column Selection: Choosing an appropriate stationary phase (e.g., C18) that provides good retention and separation of this compound from any impurities.

    Mobile Phase Optimization: Selecting and optimizing the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier) to achieve optimal peak shape and resolution.

    Detector Selection: A UV detector would likely be suitable for the initial analysis of this compound, with the detection wavelength optimized for maximum absorbance.

    Method Validation: The developed method would be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. ijrpb.com

    Bioanalytical Method Development

    Bioanalytical methods are developed to quantify this compound in biological matrices such as plasma, urine, and tissues. ijpsjournal.com This is crucial for pharmacokinetic and toxicokinetic studies.

    Key considerations for bioanalytical method development for this compound would include:

    Sample Preparation: Developing an efficient method to extract this compound from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. ijpsjournal.com

    Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.

    Method Validation: The bioanalytical method must be rigorously validated to demonstrate its reliability for the intended application. This includes assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability.

    The table below summarizes the key aspects of analytical and bioanalytical method development.

    Parameter Analytical Method (e.g., HPLC) Bioanalytical Method (e.g., LC-MS/MS)
    Purpose Quantification of purity, and stability of the bulk drug. researchgate.netQuantification in biological matrices (plasma, tissue). ijpsjournal.com
    Key Technique High-Performance Liquid Chromatography (HPLC). ijnrd.orgLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    Sample Matrix Drug substance, drug product.Plasma, urine, tissue homogenates.
    Validation According to ICH guidelines. ijrpb.comAccording to regulatory guidelines for bioanalytical methods.

    Comparative and Derivation Studies

    Comparative Analysis with Related Natural Products from Salvia prionitis

    Salvia prionitis is a rich source of diverse diterpenoids, many of which share structural similarities with Salpriolactone. Comparative studies are crucial for understanding the unique contributions of this compound within this complex phytochemical profile. Research has identified various abietane (B96969) and seco-abietane diterpenoids from S. prionitis, including salviapritin A and B, and compounds with anhydride (B1165640) structures like saprionide. researchgate.nettandfonline.comthieme-connect.com

    These related compounds often exhibit a range of biological activities. For instance, cryptotanshinone (B1669641) and 16-hydroxycarnosol, isolated from S. prionitis, have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Ferruginol and isopimaric acid from S. prionitis have shown antibacterial activity. researchgate.net While specific comparative data directly contrasting this compound's activity with every related natural product from S. prionitis is not exhaustively detailed in the provided search snippets, the general trend indicates that diterpenoids from this plant species are investigated for cytotoxic, antibacterial, and anti-inflammatory properties. researchgate.netsci-hub.se this compound itself is identified as a diterpenoid isolated from Salvia prionitis. chinbullbotany.com

    Q & A

    Q. How should contradictory crystallographic data on this compound’s conformation be reconciled?

    • Methodological Answer : Compare unit cell parameters and space groups across studies. Perform Hirshfeld surface analysis to assess intermolecular interactions. If discrepancies persist, conduct variable-temperature XRD or molecular dynamics simulations to evaluate flexibility .

    Tables for Reference

    Parameter Recommended Method Validation Criteria Reference
    Synthetic YieldDOE with ANOVARSD < 5% across batches
    PurityHPLC-UV (C18 column)>98% purity (area normalization)
    Bioactivity (IC50_{50})Nonlinear regression (4PL model)R2^2 > 0.95, Hill slope 0.8–1.2
    Pharmacokinetics (AUC)Non-compartmental analysis (WinNonlin)AIC < 2 for model fit

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    Reactant of Route 1
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